Superior Antibacterial Potency of BMAP-27 Against CF Clinical Isolates Compared to LL-37 and Indolicidin
In a direct comparative study against S. aureus, P. aeruginosa, and S. maltophilia strains isolated from cystic fibrosis patients, BMAP-27 demonstrated potent antibacterial activity with MIC50 values ranging from 4 to 8 μg/mL, in some cases exceeding that of the clinical antibiotic tobramycin [1]. In stark contrast, the human cathelicidin LL-37 and bovine indolicidin showed no significant antimicrobial activity against the same panel, with MIC50 values greater than 32 μg/mL [1].
| Evidence Dimension | Antibacterial potency (MIC50) |
|---|---|
| Target Compound Data | MIC50 = 4-8 μg/mL |
| Comparator Or Baseline | LL-37 and Indolicidin: MIC50 > 32 μg/mL; Tobramycin: variable (BMAP-27 higher in some cases) |
| Quantified Difference | At least 4- to 8-fold more potent than LL-37 and indolicidin based on the upper bound of the comparator's MIC50 (>32 μg/mL). |
| Conditions | MIC determination against clinical isolates of S. aureus, P. aeruginosa, and S. maltophilia from CF patients. |
Why This Matters
This data provides clear quantitative justification for selecting BMAP-27 over LL-37 or indolicidin when working with CF-relevant pathogens, ensuring experimental success where other cathelicidins are ineffective.
- [1] Pompilio A, Scocchi M, Pomponio S, et al. Antibacterial and anti-biofilm effects of cathelicidin peptides against pathogens isolated from cystic fibrosis patients. Peptides. 2011;32(9):1807-1814. doi:10.1016/j.peptides.2011.08.002 View Source
